2-Isopropoxyacetohydrazide
Description
2-Isopropoxyacetohydrazide (IUPAC name: acetic acid, (1-methylethoxy)-, hydrazide) is an acetohydrazide derivative characterized by an isopropoxy (–OCH(CH₃)₂) group attached to the acetohydrazide backbone. Its molecular formula is C₅H₁₂N₂O₂ (MW: 132.16 g/mol), and it is commonly synthesized via hydrazinolysis of the corresponding ester or acid chloride . The hydrochloride salt (CAS 898747-67-6, MW: 168.62 g/mol) is also documented, enhancing its solubility in polar solvents . This compound is of interest in medicinal and agrochemical research due to the versatility of the hydrazide functional group, which enables diverse biological interactions .
Properties
Molecular Formula |
C5H12N2O2 |
|---|---|
Molecular Weight |
132.16 g/mol |
IUPAC Name |
2-propan-2-yloxyacetohydrazide |
InChI |
InChI=1S/C5H12N2O2/c1-4(2)9-3-5(8)7-6/h4H,3,6H2,1-2H3,(H,7,8) |
InChI Key |
HCPZUDXZHRFUFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCC(=O)NN |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected Acetohydrazides
Key Observations :
- Electronic Effects : Electron-donating groups (e.g., –OCH₃ in ) enhance resonance stabilization, while electron-withdrawing groups (e.g., –Cl in ) increase electrophilicity.
- Steric Effects : Bulky substituents like isopropoxy (–OCH(CH₃)₂) reduce rotational freedom, influencing binding affinity in biological systems .
Physicochemical Properties
- Solubility : The hydrochloride salt of this compound exhibits higher aqueous solubility compared to its neutral form . Analogs with polar substituents (e.g., –OH or –COOH) show improved solubility, whereas lipophilic groups (e.g., benzylidene in ) favor membrane permeability.
- Stability : Hydrazides are prone to hydrolysis under acidic/basic conditions. Derivatives with aromatic rings (e.g., ) demonstrate enhanced thermal stability due to conjugation.
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